molecular formula C14H17F2N3O B11737701 1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11737701
M. Wt: 281.30 g/mol
InChI Key: YSNIGKLTVUONHH-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoroethyl group and an ethoxyphenylmethyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as difluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the ethoxyphenylmethyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with 4-ethoxybenzyl chloride in the presence of a base.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl or ethoxyphenylmethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine has found applications in various fields of scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylpropylamine: This compound has a similar pyrazole core but differs in the substituent groups attached to the pyrazole ring.

    1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylheptylamine: This compound also shares the pyrazole core but has different alkyl substituents.

The uniqueness of this compound lies in its specific combination of substituent groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H17F2N3O

Molecular Weight

281.30 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(4-ethoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H17F2N3O/c1-2-20-13-5-3-11(4-6-13)7-17-12-8-18-19(9-12)10-14(15)16/h3-6,8-9,14,17H,2,7,10H2,1H3

InChI Key

YSNIGKLTVUONHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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